molecular formula C24H19BrN2O3S B6001853 N~2~-(3-bromophenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide

N~2~-(3-bromophenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B6001853
M. Wt: 495.4 g/mol
InChI Key: MDLVFTBHGDXGNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(3-bromophenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 is a potent inhibitor of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation, immunity, and cancer.

Mechanism of Action

N~2~-(3-bromophenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide 11-7082 inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cancer. NF-κB is activated in response to various stimuli, including cytokines, pathogens, and oxidative stress. Once activated, NF-κB translocates to the nucleus and binds to specific DNA sequences, leading to the expression of target genes. This compound 11-7082 inhibits the activity of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have a variety of biochemical and physiological effects. In cancer, this compound 11-7082 inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation, this compound 11-7082 reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In autoimmune disorders, this compound 11-7082 suppresses the activity of immune cells that attack healthy tissues.

Advantages and Limitations for Lab Experiments

N~2~-(3-bromophenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide 11-7082 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and specificity for NF-κB, making it an ideal tool for studying the NF-κB signaling pathway. However, this compound 11-7082 also has some limitations. It has a short half-life and can be rapidly metabolized in vivo, which may limit its therapeutic efficacy. Additionally, this compound 11-7082 may have off-target effects that could complicate data interpretation.

Future Directions

There are several future directions for research on N~2~-(3-bromophenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide 11-7082. One area of interest is the development of more potent and selective inhibitors of NF-κB. Another area of interest is the use of this compound 11-7082 in combination with other drugs for the treatment of cancer and other diseases. Additionally, the role of NF-κB in aging and age-related diseases is an emerging area of research that may provide new insights into the therapeutic potential of this compound 11-7082.

Synthesis Methods

N~2~-(3-bromophenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide 11-7082 can be synthesized by reacting 3-bromobenzoyl chloride with 1-naphthylamine to form N~2~-(3-bromophenyl)-N~1~-1-naphthylamine. This compound is then reacted with phenylsulfonyl chloride and glycine to form this compound. The overall yield of this synthesis method is approximately 25%.

Scientific Research Applications

N~2~-(3-bromophenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, this compound 11-7082 has been shown to inhibit the growth and proliferation of cancer cells by blocking the NF-κB signaling pathway. Inflammation is a key component of many diseases, and this compound 11-7082 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In autoimmune disorders, this compound 11-7082 has been shown to suppress the activity of immune cells that attack healthy tissues.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-bromoanilino]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrN2O3S/c25-19-10-7-11-20(16-19)27(31(29,30)21-12-2-1-3-13-21)17-24(28)26-23-15-6-9-18-8-4-5-14-22(18)23/h1-16H,17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLVFTBHGDXGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC3=CC=CC=C32)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.